molecular formula C11H14BrN B13905407 (R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13905407
M. Wt: 240.14 g/mol
InChI Key: XKCJHQVXVWDKME-JTQLQIEISA-N
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Description

®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent amine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the parent amine.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound can be used to study the effects of brominated amines on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and receptors.

Medicine

In medicinal chemistry, ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.

    ®-5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.

    ®-5-Iodo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of ®-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine’s size and electronegativity can lead to different chemical and biological properties compared to its halogen analogs.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine

InChI

InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1

InChI Key

XKCJHQVXVWDKME-JTQLQIEISA-N

Isomeric SMILES

CC1(CC2=C([C@@H]1N)C=CC(=C2)Br)C

Canonical SMILES

CC1(CC2=C(C1N)C=CC(=C2)Br)C

Origin of Product

United States

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